Methyl 2-fluoro-5-isopropoxynicotinate
Overview
Description
Methyl 2-fluoro-5-isopropoxynicotinate is an organic compound with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol . It is a derivative of nicotinic acid, featuring a fluorine atom at the 2-position and an isopropoxy group at the 5-position on the pyridine ring. This compound is of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-isopropoxynicotinate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 2-fluoronicotinic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with isopropyl bromide to form the isopropoxy derivative.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a strong acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-isopropoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Scientific Research Applications
Methyl 2-fluoro-5-isopropoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-isopropoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-methoxynicotinate
- Methyl 2-chloro-5-isopropoxynicotinate
- Methyl 2-fluoro-5-ethoxynicotinate
Uniqueness
Methyl 2-fluoro-5-isopropoxynicotinate is unique due to the presence of both a fluorine atom and an isopropoxy group on the nicotinate structure. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, compared to its analogs .
Properties
IUPAC Name |
methyl 2-fluoro-5-propan-2-yloxypyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-6(2)15-7-4-8(10(13)14-3)9(11)12-5-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZHOXOSVUKNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155687 | |
Record name | 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145093-93-0 | |
Record name | 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2145093-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-fluoro-5-(1-methylethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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